Rp-Adenosine-5'-O-(1-thiodiphosphate) (sodium salt)
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Overview
Description
Rp-Adenosine-5’-O-(1-thiodiphosphate) (sodium salt) is a sulfur-containing isomer of the nucleotide derivative adenosine diphosphate. This compound is known for its role as an inhibitor of phosphorylase kinase, with a significant impact on various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rp-Adenosine-5’-O-(1-thiodiphosphate) (sodium salt) involves the esterification of adenosine with thiodiphosphoric acid. The reaction typically requires a controlled environment with specific reagents and catalysts to ensure the correct isomer is produced .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle the precise conditions required for its synthesis. The process involves large-scale esterification reactions, followed by purification steps to achieve the desired purity levels .
Types of Reactions:
Oxidation: Rp-Adenosine-5’-O-(1-thiodiphosphate) (sodium salt) can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also be reduced, although this is less common in typical biochemical applications.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophosphate derivatives.
Substitution: Various substituted adenosine derivatives.
Scientific Research Applications
Rp-Adenosine-5’-O-(1-thiodiphosphate) (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in studying phosphorylation and dephosphorylation processes.
Biology: Plays a role in investigating cellular signaling pathways, particularly those involving phosphorylase kinase.
Medicine: Utilized in research on platelet aggregation and cardiovascular diseases.
Industry: Employed in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The compound exerts its effects primarily by inhibiting phosphorylase kinase. This inhibition occurs through competitive binding at the catalytic and allosteric sites of the enzyme. The molecular targets include the active sites of phosphorylase kinase, and the pathways involved are those related to cellular energy metabolism and signal transduction .
Comparison with Similar Compounds
Adenosine-5’-O-(1-thiotriphosphate) (sodium salt): Another sulfur-containing nucleotide derivative, but with three phosphate groups.
Adenosine-5’-O-(2-thiodiphosphate): Similar structure but with a different sulfur position.
Adenosine-5’-O-(3-thiodiphosphate): Another isomer with sulfur at a different position.
Uniqueness: Rp-Adenosine-5’-O-(1-thiodiphosphate) (sodium salt) is unique due to its specific inhibitory action on phosphorylase kinase and its distinct sulfur-containing structure, which differentiates it from other nucleotide derivatives .
Properties
Molecular Formula |
C10H12N5Na3O9P2S |
---|---|
Molecular Weight |
509.21 g/mol |
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl] phosphate |
InChI |
InChI=1S/C10H15N5O9P2S.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-26(21,27)24-25(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,27)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-,26?;;;/m1.../s1 |
InChI Key |
SDRCOXRJFMDTTK-ILSWDDRTSA-K |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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